An In-Depth Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: Synthesis, Characterization, and Potential as a Scaffold for Anticancer Drug Discovery
An In-Depth Technical Guide to 2-[(3,4-Dimethylphenyl)amino]acetohydrazide: Synthesis, Characterization, and Potential as a Scaffold for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, a molecule of interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and explores its potential therapeutic applications, particularly in the context of anticancer drug development. Drawing upon established synthetic methodologies for analogous compounds, a detailed protocol for its preparation is presented. Furthermore, this guide delves into the prospective biological activity of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, focusing on its potential as a dual inhibitor of the oncoproteins MDM2 and XIAP, based on the known activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutic agents.
Introduction
2-[(3,4-Dimethylphenyl)amino]acetohydrazide is an organic molecule characterized by a hydrazide functional group attached to an N-aryl glycine scaffold. While not extensively studied as an independent entity, its structural motifs are present in a variety of biologically active compounds. The core structure, combining a substituted aniline with an acetohydrazide moiety, offers a versatile platform for the synthesis of more complex heterocyclic systems and for the exploration of diverse pharmacological activities.
The rationale for this guide is to consolidate the available information on the synthesis and potential applications of this compound, thereby providing a foundational resource for its further investigation. Of particular interest is the structural similarity of this compound to known inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), two key regulators of apoptosis that are frequently dysregulated in cancer.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is presented in the table below.
| Property | Value | Source |
| CAS Number | 2370-49-2 | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) (predicted) | General knowledge |
Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide
The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a two-step process that begins with the N-alkylation of 3,4-dimethylaniline with ethyl chloroacetate, followed by the hydrazinolysis of the resulting ester intermediate. This synthetic route is a well-established method for the preparation of N-aryl acetohydrazide derivatives.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-[(3,4-dimethylphenyl)amino]acetate
This step involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate by the amino group of 3,4-dimethylaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
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Materials:
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3,4-Dimethylaniline (1.0 eq)
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Ethyl chloroacetate (1.1 eq)
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Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
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Acetone (solvent)
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-
Procedure:
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To a stirred solution of 3,4-dimethylaniline in acetone, add anhydrous potassium carbonate.
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Add ethyl chloroacetate dropwise to the mixture at room temperature.
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Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion of the reaction, filter the inorganic salts and wash the residue with acetone.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(3,4-dimethylphenyl)amino]acetate.
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The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
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Step 2: Synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide
The ester intermediate is then converted to the final hydrazide product through reaction with hydrazine hydrate. This is a standard method for the preparation of hydrazides from esters.
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Materials:
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Ethyl 2-[(3,4-dimethylphenyl)amino]acetate (1.0 eq)
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Hydrazine hydrate (80-99%) (5-10 eq)
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Ethanol (solvent)
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-
Procedure:
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Dissolve the ethyl 2-[(3,4-dimethylphenyl)amino]acetate in ethanol.
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Add hydrazine hydrate to the solution at room temperature.
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Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
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After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting solid residue is the crude 2-[(3,4-Dimethylphenyl)amino]acetohydrazide.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
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Potential Biological Activity: A Scaffold for Dual MDM2/XIAP Inhibition
While there is a lack of direct experimental data on the biological activity of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide, its structural components are present in molecules that have been identified as potent inhibitors of MDM2 and XIAP.[1][2][3][4]
The Rationale for Targeting MDM2 and XIAP
MDM2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor protein.[1][2] Overexpression of MDM2 leads to the degradation of p53, thereby promoting cell survival and proliferation in cancer cells. XIAP is a potent inhibitor of caspases, the key executioners of apoptosis.[5][6][7] Elevated levels of XIAP are found in many cancers and are associated with resistance to chemotherapy and radiation.[2][4] The simultaneous inhibition of both MDM2 and XIAP presents a promising strategy to reactivate the p53 tumor suppressor pathway and overcome resistance to apoptosis.
Signaling Pathway and Proposed Mechanism of Action
The proposed mechanism of action for a dual MDM2/XIAP inhibitor based on the 2-[(3,4-Dimethylphenyl)amino]acetohydrazide scaffold is illustrated below.
Caption: Proposed mechanism of action for a dual MDM2/XIAP inhibitor.
Future Directions for Research
The 2-[(3,4-Dimethylphenyl)amino]acetohydrazide scaffold represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:
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Synthesis and Characterization: The synthesis of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide should be carried out and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).
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Biological Evaluation: The compound should be screened for its ability to inhibit MDM2 and XIAP in biochemical and cell-based assays.
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Structure-Activity Relationship (SAR) Studies: A library of derivatives should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.
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In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy and safety.
Conclusion
2-[(3,4-Dimethylphenyl)amino]acetohydrazide is a readily accessible molecule with significant potential as a scaffold for the development of novel therapeutics. This guide has provided a detailed protocol for its synthesis and has highlighted its potential as a dual inhibitor of MDM2 and XIAP for the treatment of cancer. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
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Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. European Journal of Medicinal Chemistry. [Link]
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Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. PubMed. [Link]
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Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PubMed. [Link]
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Regulation of XIAP translation and induction by MDM2 following irradiation. Oncogene. [Link]
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Regulation of XIAP Translation and Induction by MDM2 following Irradiation. CORE. [Link]
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Discovery of Dual Inhibitors of MDM2 and XIAP for Cancer Treatment. Cancer Cell. [Link]
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